アゾール

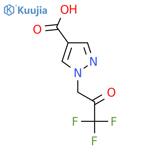

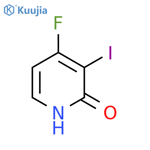

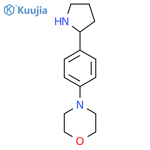

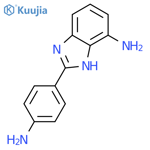

Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.

In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.

Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

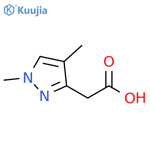

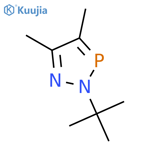

- ピラゾール類

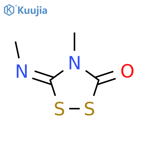

- チアゾール

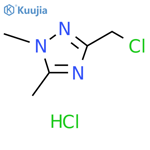

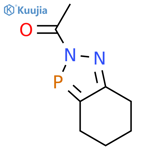

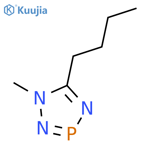

- トリアゾール

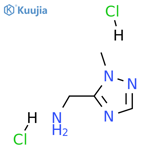

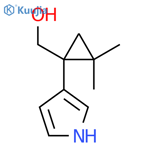

- イミダゾール

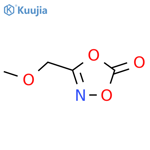

- オキサジアゾール

- イソキサゾール

- テトラゾール

- オキサゾール

- チアジアゾール

- ピラゾールカルボン酸および誘導体

- 2,4,5-三置換オキサゾール

- フェニルピラゾール

- 4,5-ジサブスティチューテッドチアゾール

- イミダゾール基カルボン酸およびその誘導体

- フェニル-1,3-オキサゾール

- N-置換イミダゾール

- 2,4-ジ置換チアゾール

- ニトロイミダゾール

- フェニルイミダゾール

- 2,5-ジ置換チアゾール

- フェニルオキサジアゾール

- アミノイミダゾール

- ジチアゾール

- 2,4,5-トリ置換チアゾール

- チアゾールカルボン酸および誘導体

- チアゾールカルボキサミド

- 2,4,5-トリスブチルイミダゾール

- 1、2、4、5-四置換イミダゾール

- 1,2,4-トリスブチルイミダゾール

- 1、2、5-三置換イミダゾール

- 2,4-ジ置換オキサゾール

- 4、5-二置換オキサゾール

- カルボニルイミダゾール

- フェニル-1,2,4-トリアゾール

関連文献

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

推奨される供給者

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品